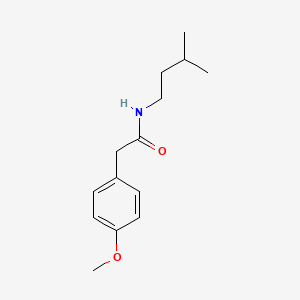
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide, also known as flomoxef, is a synthetic antibiotic that belongs to the class of oxacephem antibiotics. It is used to treat various bacterial infections, including respiratory tract infections, urinary tract infections, and skin and soft tissue infections.
Mécanisme D'action
The mechanism of action of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the inhibition of bacterial cell wall synthesis. Flomoxef binds to the penicillin-binding proteins (PBPs) in the bacterial cell wall, which leads to the inhibition of transpeptidation and the formation of cross-links in the cell wall. This ultimately leads to bacterial cell death.
Biochemical and Physiological Effects:
Flomoxef has been found to have minimal toxicity and side effects in animal studies. It has also been found to have a low potential for drug interactions. Flomoxef is primarily eliminated by the kidneys, and its half-life is approximately 2-3 hours in humans.
Avantages Et Limitations Des Expériences En Laboratoire
Flomoxef has several advantages for use in lab experiments. It has a broad spectrum of activity against various bacterial strains, and it has a long half-life and high tissue penetration. However, 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide is not effective against all bacterial strains, and it may not be suitable for all types of experiments. Additionally, the cost of this compound may be a limitation for some experiments.
Orientations Futures
There are several future directions for the study of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide. One area of research is the development of new formulations and delivery methods for this compound to improve its efficacy and reduce its toxicity. Another area of research is the investigation of this compound in combination with other antibiotics to enhance its antibacterial activity. Additionally, the study of the pharmacokinetics and pharmacodynamics of this compound in different populations, such as children and the elderly, may provide valuable insights into its clinical use.
Méthodes De Synthèse
The synthesis of 2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide involves the reaction of 7-aminocephalosporanic acid with 4-methoxyphenylacetyl chloride and 3-methylbutylamine. The resulting product is then acetylated to form this compound. This process is carried out under controlled conditions to ensure the purity and quality of the final product.
Applications De Recherche Scientifique
Flomoxef has been extensively studied for its antibacterial activity against various bacterial strains. It has been found to be effective against both gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), Pseudomonas aeruginosa, and Klebsiella pneumoniae. Flomoxef has also been studied for its pharmacokinetics and pharmacodynamics, which have shown that it has a long half-life and high tissue penetration.
Propriétés
IUPAC Name |
2-(4-methoxyphenyl)-N-(3-methylbutyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-11(2)8-9-15-14(16)10-12-4-6-13(17-3)7-5-12/h4-7,11H,8-10H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSBPNTAHVKNEJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)CC1=CC=C(C=C1)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(4-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylic acid](/img/structure/B5609679.png)
![2-(4-bromo-2-cyanophenoxy)-N'-{[5-(4-iodophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5609686.png)
![5-ethoxy-6H-anthra[1,9-cd]isoxazol-6-one](/img/structure/B5609697.png)
![4-[6-(4-acetyl-1-piperazinyl)-4-pyrimidinyl]morpholine](/img/structure/B5609699.png)
![(4S)-4-isopropyl-3-[(2-methoxypyridin-3-yl)methyl]-1,3-oxazolidin-2-one](/img/structure/B5609706.png)
![2-nitro-4-[(4H-1,2,4-triazol-3-ylthio)methyl]phenol](/img/structure/B5609713.png)
![8-[(5-acetyl-3-thienyl)methyl]-2-(2-methoxyethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5609726.png)
![methyl 4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5609733.png)
![2-chloro-6-fluoro-N-(4-{[2-methyl-6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}phenyl)benzamide](/img/structure/B5609737.png)
![N-ethyl-2-(2-methoxyphenoxy)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}acetamide](/img/structure/B5609741.png)
![3-bromo-4-[(3-chlorobenzyl)oxy]-5-methoxybenzaldehyde oxime](/img/structure/B5609744.png)
![4-[(2,5-dimethyl-3-oxo-1-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-4-oxo-2-butenoic acid](/img/structure/B5609765.png)
![N'-[4-(benzyloxy)benzylidene]-2-(2-methyl-1,3-dioxolan-2-yl)acetohydrazide](/img/structure/B5609777.png)
![6-chloro-5,7-dimethyl-2-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl][1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5609782.png)